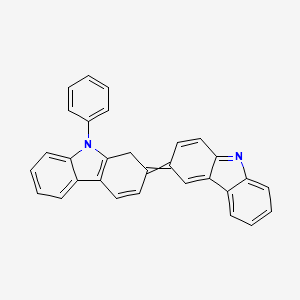

9-Phenyl-2,3'-bicarbazole

Description

Overview of Carbazole (B46965) and Bicarbazole Architectures in Organic Electronics

Carbazole is a nitrogen-containing heterocyclic aromatic compound that has been extensively utilized in the development of organic semiconductors. Its rigid and planar structure, coupled with good hole-transporting capabilities and high thermal stability, makes it an excellent building block for electronic materials. lareferencia.infotesisenred.net Carbazole-based materials are known for their high emission efficiencies, making them particularly suitable for applications in OLEDs. lareferencia.info

Bicarbazole architectures, which consist of two covalently linked carbazole units, offer an extension of the π-conjugated system. tesisenred.net This extended conjugation often leads to enhanced photophysical properties compared to their monocarbazole counterparts. ub.edu The way the two carbazole units are linked, known as the linkage position, significantly influences the resulting electronic and optical properties of the bicarbazole derivative. rsc.org Depending on the connectivity, bicarbazole derivatives can be engineered to optimize charge transport and triplet energy levels, making them versatile components in organic electronic devices. rsc.org These materials have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs), hole-transporting materials, and as emitters themselves. mdpi.com

Significance of the 2,3'-Linkage in Bicarbazole Derivatives

The specific linkage between the two carbazole moieties in a bicarbazole molecule plays a crucial role in determining its properties. There are 15 possible positional isomers for bicarbazole, each with a unique spatial arrangement and electronic structure. The 2,3'-linkage in 9-Phenyl-2,3'-bicarbazole represents an asymmetric connection between the two carbazole units.

This asymmetric linkage can lead to a disruption of the planarity of the molecule, which in turn can influence its photophysical properties, such as the fluorescence quantum yield and the energy of the triplet state. The introduction of a phenyl group at the 9-position of one of the carbazole units further modifies the steric and electronic properties of the molecule. This substitution can enhance the solubility and thermal stability of the material, which are critical parameters for device fabrication and long-term stability. The combination of the 2,3'-linkage and the 9-phenyl substitution results in a material with a unique set of properties that are being actively explored for various applications in organic electronics. chemimpex.cominnospk.com

Historical Context of this compound Development

The study of carbazole and its derivatives dates back to its isolation from coal tar in 1872. uva.nl However, the focus on bicarbazole structures as functional materials for electronics is a more recent development, gaining significant traction in the 2000s with the rise of OLED technology. The synthesis of specific bicarbazole isomers, including those with phenyl substitutions, has been driven by the need for materials with tailored electronic properties.

Early synthetic methods for creating bicarbazole structures often relied on reactions like the Ullmann coupling. More contemporary approaches frequently utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offer greater control over the regioselectivity of the linkage. chemicalbook.com The development of this compound and its isomers is part of a broader effort to systematically understand the structure-property relationships in bicarbazole derivatives to design more efficient and stable materials for organic electronics. rsc.org

Current Research Landscape and Emerging Trends for this compound

Current research on this compound is primarily focused on its application in organic electronics, particularly in OLEDs. chemimpex.comevitachem.comcodchem.com The compound's favorable hole-transporting properties and high triplet energy make it a promising candidate for use as a host material in phosphorescent OLEDs (PhOLEDs), especially for blue-emitting devices where a high triplet energy host is crucial. chemimpex.comrsc.org

Emerging trends include the design and synthesis of new derivatives of this compound with modified substituents to further tune its electronic properties and improve device performance. For instance, researchers are exploring the integration of bulky groups to enhance morphological stability and the incorporation of electron-withdrawing or electron-donating moieties to create bipolar host materials with balanced charge transport. researchgate.net The use of this compound and its derivatives in other organic electronic applications, such as organic photovoltaics and thermally activated delayed fluorescence (TADF) OLEDs, is also an active area of investigation. chemimpex.comresearchgate.net

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C30H20N2 | chemimpex.com |

| Molecular Weight | 408.5 g/mol | chemimpex.com |

| CAS Number | 1382955-10-3 | chemimpex.com |

| Appearance | White to almost white crystalline powder | chemimpex.com |

| Melting Point | 241 - 245 °C | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C30H20N2 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

3-(9-phenyl-1H-carbazol-2-ylidene)carbazole |

InChI |

InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)25-16-14-21(19-30(25)32)20-15-17-28-26(18-20)23-10-4-6-12-27(23)31-28/h1-18H,19H2 |

InChI Key |

QBEZUIBKGHGLJV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C2C=CC3=NC4=CC=CC=C4C3=C2)C=CC5=C1N(C6=CC=CC=C56)C7=CC=CC=C7 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 9 Phenyl 2,3 Bicarbazole and Its Analogues

Precursor Synthesis and Functionalization for 2,3'-Bicarbazole Formation

The successful synthesis of 9-Phenyl-2,3'-bicarbazole is critically dependent on the strategic preparation and functionalization of the constituent carbazole (B46965) precursors. This involves introducing reactive groups at specific positions to facilitate the desired 2,3'-linkage.

Key precursors for the synthesis of the this compound backbone are appropriately substituted carbazole derivatives. The synthesis of the carbazole core itself can be achieved through various classical methods such as the Borsche-Drechsel cyclization, Bucherer synthesis, and Graebe-Ullmann reaction chim.it. More contemporary methods include nitrene insertion, Fischer indolization, Pummerer cyclization, Diels-Alder reactions, and dehydrogenative cyclization of diarylamines chim.it.

For the construction of the 2,3'-bicarbazole linkage, two key functionalized carbazole monomers are required: a 9-phenylcarbazole (B72232) unit functionalized at the 2-position and a carbazole unit functionalized at the 3-position.

Synthesis of 2-Functionalized 9-Phenylcarbazole Precursors: The synthesis of 2-halo-9-phenylcarbazole derivatives is a crucial first step. This can be achieved through electrophilic halogenation of 9-phenylcarbazole. Due to the directing effects of the phenyl group at the N9 position, a mixture of isomers is often obtained, necessitating careful purification to isolate the desired 2-substituted product.

Synthesis of 3-Functionalized Carbazole Precursors: The preparation of 3-functionalized carbazoles is well-established. For cross-coupling reactions, 3-bromocarbazole is a common starting material. This can then be converted into other useful precursors, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-carbazole (3-carbazoleboronic acid pinacol ester) through reactions with reagents like bis(pinacolato)diboron . The synthesis of 9-methyl-9H-carbazole-3-boronic acid pinacol ester has also been reported, indicating that N-substituted carbazole boronic esters are accessible precursors sigmaaldrich.com.

A general overview of precursor synthesis is presented in the table below.

| Precursor Type | General Synthetic Approach | Key Reagents |

| 2-Halo-9-phenylcarbazole | Electrophilic halogenation of 9-phenylcarbazole | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) |

| 3-Bromo-9H-carbazole | Electrophilic bromination of carbazole | Bromine, N-Bromosuccinimide (NBS) |

| 3-Carbazoleboronic acid pinacol ester | Borylation of 3-bromocarbazole | Bis(pinacolato)diboron, Pd catalyst |

Cross-Coupling Reactions in this compound Synthesis

Cross-coupling reactions are powerful tools for the construction of C-C bonds and are central to the synthesis of bicarbazole frameworks. The regioselective formation of the 2,3'-linkage in this compound relies heavily on the precise application of these methods.

The most prominent transition metal-catalyzed cross-coupling reactions for biaryl synthesis are the Suzuki-Miyaura, Ullmann, and directed C-H activation reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a highly versatile method for creating C-C bonds. For the synthesis of this compound, this would typically involve the reaction of a 2-halo-9-phenylcarbazole with a 3-carbazoleboronic acid derivative (or vice versa). The general applicability of Suzuki coupling for creating bicarbazoles has been demonstrated, for instance, in the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives where various aryl boronic acids were successfully coupled nih.gov. Microwave-assisted Suzuki coupling has also been shown to be efficient for the synthesis of substituted pyrimidines, highlighting the potential for rapid and high-yielding reactions mdpi.com.

Ullmann Reaction: The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is another established method for biaryl synthesis organic-chemistry.orgnih.gov. While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable option. A CuCl-catalyzed Ullmann-type C-N cross-coupling has been developed for synthesizing N-heteroarylcarbazoles, demonstrating the utility of copper catalysis in carbazole chemistry researchgate.net. A visible-light-driven copper(II)-catalyzed Ullmann N-arylation has also been reported, offering a milder synthetic route rsc.org. For the synthesis of this compound, an Ullmann coupling could potentially be employed between a 2-halo-9-phenylcarbazole and a 3-halocarbazole.

Directed C-H Activation: This strategy involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond for functionalization. This approach offers high atom economy by avoiding the need for pre-functionalized starting materials chim.it. For the synthesis of 2,3'-bicarbazole, one could envision a scenario where a directing group on one carbazole unit directs the C-H activation and subsequent coupling with another carbazole derivative. The use of multiple directing groups to orchestrate sequential C-H activations has been demonstrated in the synthesis of complex pyrazoles, suggesting the potential for complex bond formations nih.gov. 1,2,3-triazoles have also been shown to be effective directing groups for selective C-H activation rsc.org. An efficient synthesis of 2,9'-bicarbazoles has been achieved through a palladium-catalyzed twofold C-N coupling and C-H activation reaction, indicating the feasibility of this approach for forming unsymmetrical bicarbazoles nih.govrsc.org.

The following table summarizes the key features of these transition metal-catalyzed approaches.

| Coupling Reaction | Catalyst | Reactants | Advantages |

| Suzuki-Miyaura | Palladium complexes | Organohalide and Organoboron compound | High functional group tolerance, mild reaction conditions |

| Ullmann | Copper complexes | Two Organohalides | Cost-effective catalyst, suitable for specific substrates |

| Directed C-H Activation | Palladium, Rhodium, etc. | C-H bond and coupling partner | High atom economy, avoids pre-functionalization |

The success of transition metal-catalyzed cross-coupling reactions is highly dependent on the choice of ligands and the optimization of reaction conditions.

Ligand Systems: The ligand plays a crucial role in stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For Suzuki-Miyaura couplings, phosphine-based ligands are commonly used. In directed C-H activation, the directing group itself acts as an internal ligand. The development of novel ligand systems is an active area of research to improve the efficiency and scope of these reactions.

Oxidative Coupling and Cyclization Pathways to Bicarbazole Frameworks

Oxidative coupling provides an alternative route to bicarbazole frameworks, often proceeding through radical or radical cation intermediates. These methods can offer different regioselectivity compared to cross-coupling reactions.

Direct oxidative C-C coupling of carbazole derivatives can lead to the formation of bicarbazoles. The regioselectivity of this process is often governed by the electronic and steric properties of the substituents on the carbazole ring.

Cyclization reactions are fundamental to forming the carbazole core itself and can also be employed in strategies to build up the bicarbazole structure. For instance, a palladium-catalyzed oxidative cyclization has been used in the synthesis of 2,9'-bicarbazoles nih.gov.

Regioselectivity Challenges and Control in 2,3'-Bicarbazole Synthesis

The primary challenge in the synthesis of this compound is achieving the desired regioselectivity. The carbazole nucleus has several reactive positions (C1, C2, C3, C4, C6, C7, C8), and controlling the coupling to occur specifically between the C2 position of the 9-phenylcarbazole unit and the C3 position of the other carbazole unit is non-trivial.

In Cross-Coupling Reactions: Regiocontrol is primarily achieved by the pre-functionalization of the coupling partners. By synthesizing a 2-halo-9-phenylcarbazole and a 3-carbazoleboronic acid, the Suzuki-Miyaura coupling is directed to form the 2,3'-linkage. However, the synthesis of the pure 2-halo precursor can be challenging due to the formation of other isomers during halogenation.

In Oxidative Coupling Reactions: Regioselectivity is more difficult to control and is highly dependent on the reaction conditions and the nature of the substituents on the carbazole rings. Without strong directing effects, a mixture of isomers (e.g., 1,3'-, 3,3'-, 1,1'-bicarbazoles) is often obtained.

Directed C-H Activation: This approach offers a promising solution to the regioselectivity problem by using a directing group to selectively activate a specific C-H bond. The development of suitable directing groups for the 2-position of carbazole would be a significant advancement in the regioselective synthesis of 2,3'-bicarbazoles.

Post-Synthetic Modification and Derivatization of this compound

Once the this compound core has been synthesized, it can be further modified to tune its physical and chemical properties. Post-synthetic modification (PSM) and derivatization are powerful strategies for creating a library of analogues with tailored functionalities mdpi.comrsc.orgresearchgate.netrsc.org.

Electrophilic Substitution: The bicarbazole framework is electron-rich and can undergo various electrophilic substitution reactions such as halogenation, nitration, and acylation. The positions of these substitutions will be directed by the existing phenyl and carbazole moieties.

Functionalization of the NH Group: The unsubstituted carbazole unit in this compound possesses an N-H bond that can be functionalized. For example, it can be alkylated, arylated, or used as a handle for attaching other functional groups.

Cross-Coupling of Halogenated Derivatives: If the bicarbazole is halogenated post-synthetically, these halogen atoms can serve as handles for further cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Derivatization for Specific Applications: Derivatization can be used to introduce specific functional groups that impart desired properties, such as improved solubility, enhanced fluorescence, or specific binding capabilities. For example, carbazole-functionalized porphyrins have been synthesized for applications in materials science rsc.org. Chiral carbazole-based BODIPYs have also been synthesized, demonstrating the potential for creating chiroptical materials rsc.org.

Advanced Spectroscopic and Electrochemical Characterization of 9 Phenyl 2,3 Bicarbazole

Electron Paramagnetic Resonance (EPR) Spectroscopy Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital tool for studying molecules with unpaired electrons, such as the radical cations of 9-Phenyl-2,3'-bicarbazole generated during redox processes. The oxidation of the carbazole (B46965) moiety leads to the formation of a carbazolium radical ion, which is EPR active. semanticscholar.org

Investigations into the oxidative coupling of carbazole derivatives have utilized EPR spectroscopy to trace and provide evidence for mechanisms involving carbazole radical cations. acs.orgresearchgate.net Upon electrochemical or chemical oxidation, this compound can form a radical cation where the unpaired electron is delocalized across the π-conjugated system of the two carbazole units. The resulting EPR spectrum provides insights into the distribution of this electron spin density. The spin density in related carbazole radical cations is found to be predominantly localized on the carbazole groups rather than the phenyl substituents. nih.govacs.org

Analysis of the EPR signal's g-factor and hyperfine coupling constants can reveal detailed information about the electronic environment of the unpaired electron. For carbazole-based radicals, the planarity of the aromatic rings contributes to the reactivity and spectral characteristics of the cation radicals. semanticscholar.org In the case of the oxidized bicarbazole unit, the interaction between the two nitrogen centers can lead to the formation of a mixed-valence species, which can be further characterized by EPR. conicet.gov.ar This technique is thus indispensable for confirming the generation of radical species and understanding the electronic structure of the oxidized state, which is fundamental to the material's charge-transport properties.

Cyclic Voltammetry and Electrochemistry of Redox Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of this compound. Studies on analogous 9-phenylcarbazole (B72232) systems reveal that the electrochemical properties are highly dependent on the substitution pattern on the carbazole rings. ntu.edu.twntu.edu.tw

The CV of this compound is expected to show at least one oxidation wave corresponding to the removal of an electron from the π-system, primarily centered on the nitrogen atoms of the carbazole units. For many carbazole derivatives, the initial oxidation generates a radical cation. nih.gov In the case of bicarbazole systems, a second oxidation event can occur at a higher potential to form a dication.

Research on related carbazole compounds shows that the first oxidation peak potential is influenced by the electronic nature of substituents. ntu.edu.tw For 9-phenylcarbazole itself, an irreversible oxidation wave is observed around +1.38 V (vs. Ag/AgCl), which upon the reverse scan reveals new waves corresponding to the redox activity of the newly formed dimer. ntu.edu.tw When carbazole moieties are linked, as in a bicarbazole, the electrochemical behavior becomes more complex. The CV of a carbazole-containing polycyclic aromatic hydrocarbon shows an initial oxidation at approximately 0.95 V, with a new oxidation peak appearing at a lower potential (0.45–0.6 V) during the second scan. nih.gov This new peak is associated with the oxidation of the biscarbazole structure formed via dimerization. nih.gov The potential difference between the first and second oxidation steps provides information about the electronic communication between the two carbazole units.

Table 1: Representative Electrochemical Data for Carbazole Derivatives

| Compound/System | First Oxidation Potential (Epa1) | Second Oxidation Potential (Epa2) | Notes |

|---|---|---|---|

| 9-Phenylcarbazole | ~ +1.38 V | - | Irreversible; leads to dimerization. ntu.edu.tw |

| Carbazole-based PAHs | ~ +0.95 V | ~ +0.45-0.60 V | Second peak appears on subsequent scans, indicating dimer oxidation. nih.gov |

Potentials are versus Ag/AgCl or similar reference electrodes and may vary based on experimental conditions.

Spectroelectrochemical Analysis of Oxidized and Reduced Species

Spectroelectrochemistry combines spectroscopic measurements with electrochemical control, allowing for the direct observation of the electronic structure of species generated at different potentials. This technique is particularly insightful for characterizing the radical cations and dications of this compound.

Upon the first oxidation of this compound, significant changes in the electronic absorption spectrum are expected. The characteristic absorption bands of the neutral molecule in the UV region (typically around 290-350 nm) decrease in intensity. ntu.edu.tw Simultaneously, new, distinct absorption bands emerge at longer wavelengths in the visible and near-infrared (NIR) regions. ntu.edu.twntu.edu.tw

The generated radical cation of 9-phenylcarbazole derivatives typically exhibits absorption bands around 420 nm and 730 nm, along with a very broad absorption that can extend from 500 nm into the NIR region (>1000 nm). acs.orgntu.edu.tw This broad NIR absorption is a hallmark of carbazole-based dimers and is attributed to an intervalence charge transfer (IV-CT) transition. acs.org This transition involves the transfer of an electron between the neutral carbazole unit and the radical cation carbazole unit within the same molecule, which is a key indicator of electronic coupling between the two moieties. acs.org As the applied potential is increased to generate the dication, the absorption bands of the radical cation decrease, and new bands corresponding to the dicationic species may appear. acs.org

Table 2: Spectroelectrochemical Data for Oxidized Carbazole Species

| Species | Key Absorption Bands (λmax) | Notes |

|---|---|---|

| Neutral 9-Phenylcarbazole | ~292 nm, ~330 nm | Characteristic π-π* transitions. ntu.edu.tw |

| 9-Phenylcarbazole Radical Cation Dimer | ~420 nm, ~728 nm | Formation of the oxidized species. ntu.edu.tw |

| Bicarbazole Radical Cation | Broad absorption in NIR region | Attributed to Intervalence Charge Transfer (IV-CT). acs.org |

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation (Focus on academic applications, not basic data)

While standard ¹H and ¹³C NMR are routine for confirming basic structure, advanced NMR techniques are employed for the unambiguous elucidation of complex architectures like this compound, especially for differentiating isomers and determining through-space interactions.

For a molecule with many aromatic protons in a similar chemical environment (typically δ 6.5-8.0 ppm), one-dimensional spectra can be crowded and difficult to interpret. libretexts.org Two-dimensional techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks within each carbazole and phenyl ring system. However, to confirm the specific 2,3'-linkage between the two carbazole units, long-range correlation experiments are essential. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals correlations between protons and carbons that are two or three bonds apart. ipb.pt For instance, an HMBC experiment could show a correlation from the proton at the C-4' position of one carbazole unit to the C-2 and C-3 carbons of the other unit, providing definitive proof of the linkage.

Furthermore, the Nuclear Overhauser Effect (NOE) can be used to probe spatial relationships. diva-portal.org A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space proximity between the protons of the 9-phenyl group and protons on the adjacent carbazole backbone, helping to define the molecule's conformational preferences in solution. For complex heterocyclic systems, these advanced 2D NMR methods are indispensable for complete and accurate structural assignment. ipb.pt

Table 3: Expected NMR Chemical Shift Regions for this compound

| Type of Nucleus | Expected Chemical Shift (δ, ppm) | Advanced Technique Application |

|---|---|---|

| Aromatic Protons (Carbazole, Phenyl) | 6.5 - 8.5 | COSY to map intra-ring couplings; NOESY to determine spatial proximity between rings. |

Mass Spectrometry for Molecular Structure Confirmation (Focus on academic applications, not basic data)

Beyond simply confirming the molecular weight, advanced mass spectrometry (MS) techniques can be applied to study the reactivity and fragmentation pathways of this compound, providing deeper structural insights. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition by providing a highly accurate mass measurement.

A more advanced academic application involves coupling mass spectrometry with electrochemistry, often using an electrospray ionization (ESI) source. This online ESI-MS setup allows for the direct detection of transient species generated during electrochemical processes. researchgate.net For carbazole systems, this has been used to capture and identify the fleeting radical cations formed upon oxidation. researchgate.net Applying this technique to this compound would allow for the direct observation of its radical cation ([M]•+) and potentially its dication ([M]2+), confirming their mass-to-charge ratios and providing direct evidence of the species observed in CV and spectroelectrochemistry. This approach is invaluable for elucidating reaction mechanisms, such as the dimerization pathways that are common for carbazole derivatives. researchgate.net

Tandem mass spectrometry (MS/MS) can also be employed to study the fragmentation of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be probed. For this compound, characteristic fragmentation patterns would likely involve the cleavage of the phenyl group from the nitrogen or the breaking of the bicarbazole linkage, providing further structural confirmation.

Theoretical and Computational Investigations of 9 Phenyl 2,3 Bicarbazole

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometry and electronic properties of molecules in their ground state.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for determining a molecule's electronic properties, such as its electron-donating and electron-accepting capabilities, and its potential performance in optoelectronic devices. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's absorption and emission characteristics. researchgate.net

For a typical bicarbazole derivative, the HOMO is often localized on the electron-rich carbazole (B46965) moieties, while the LUMO distribution can vary depending on the specific substitution pattern. In donor-acceptor type molecules, the HOMO and LUMO are often spatially separated to facilitate charge transfer and promote properties like thermally activated delayed fluorescence (TADF). chemrxiv.org A theoretical study on related 3,9'-bicarbazole derivatives highlighted that modifying the linkage between donor and acceptor moieties significantly impacts FMOs. researchgate.net Without specific calculations for 9-Phenyl-2,3'-bicarbazole, a precise data table cannot be generated.

Table 1: Illustrative FMO Data for a Generic Bicarbazole Derivative This table is for illustrative purposes only as specific data for this compound was not found.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.0 |

| LUMO | -2.0 to -2.5 |

Molecular Geometries and Conformational Analysis

DFT calculations are used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy. biointerfaceresearch.com For molecules like this compound, key geometric parameters include bond lengths, bond angles, and, crucially, the dihedral angles between the carbazole units and the phenyl ring. These dihedral angles define the degree of twisting in the molecule, which strongly influences the extent of π-conjugation and, consequently, the electronic properties. mdpi.com A twisted conformation can lead to the separation of HOMO and LUMO, which is often a deliberate design strategy in materials for organic light-emitting diodes (OLEDs). chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the primary computational method for investigating the properties of molecules in their electronically excited states. chemrxiv.orgnih.gov It allows for the calculation of vertical excitation energies (corresponding to UV-Vis absorption), oscillator strengths (related to the intensity of absorption), and the nature of electronic transitions. scirp.org

Electronic Excitation Energies and Transition Dipole Moments

TD-DFT calculations predict the energies required to promote an electron from an occupied orbital to an unoccupied orbital. The results are typically compared with experimental UV-Vis absorption spectra. The transition dipole moment is a measure of the probability of a given electronic transition occurring upon absorption of light. A larger transition dipole moment corresponds to a stronger absorption band. For bicarbazole systems, the lowest energy singlet excited state (S₁) is often a key focus, as its properties dictate the fluorescence behavior of the molecule.

Natural Transition Orbital (NTO) Analysis for Charge Transfer Character

While electronic excitations can be complex and involve multiple orbital-to-orbital transitions, Natural Transition Orbital (NTO) analysis simplifies this picture. chemrxiv.org It condenses the description of an electronic transition into a pair of "hole" and "electron" orbitals, representing the vacated orbital in the ground state and the occupied orbital in the excited state, respectively. The spatial distribution of the hole and electron NTOs provides a clear visual representation of the excitation. If the hole and electron are localized on different parts of the molecule (e.g., donor and acceptor moieties), the transition is characterized as having significant charge-transfer (CT) character. chemrxiv.org This analysis is vital for designing molecules with specific photophysical properties.

Simulation of Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Rates

Intersystem crossing (ISC) is a process where a molecule changes its spin state, typically from a singlet excited state (S₁) to a triplet excited state (T₁). Reverse intersystem crossing (RISC) is the opposite process (T₁ to S₁). These rates are critical for the performance of materials in OLEDs, particularly for TADF emitters, which rely on efficient RISC to harvest triplet excitons for light emission. researchgate.net

The rates of ISC and RISC depend on two main factors: the energy gap between the involved singlet and triplet states (ΔE_ST) and the spin-orbit coupling (SOC) between them. A small ΔE_ST and significant SOC lead to faster rates. Computational models can calculate these parameters to predict the ISC and RISC rates. A theoretical study on bicarbazole isomers demonstrated that the calculated RISC rate (k_RISC) could be as high as 7.28 × 10⁶ s⁻¹ for an optimized geometry, indicating efficient TADF character. researchgate.net

Table 2: Key Parameters for ISC/RISC Rate Simulation This table is illustrative as specific data for this compound was not found.

| Parameter | Description | Typical Value Range for TADF Materials |

|---|---|---|

| ΔE_ST | Energy gap between the lowest singlet and triplet excited states. | < 0.2 eV |

| SOC | Spin-orbit coupling matrix element between S₁ and T₁. | Varies with molecular structure and orientation. |

Without dedicated computational studies on this compound, it is not possible to provide specific data on its electronic structure and photophysical properties. The information presented here serves as a guide to the theoretical methods used and the types of insights that such investigations would provide.

Calculation of Reorganization Energies for Charge Transport Processes

The efficiency of charge transport in organic materials is intrinsically linked to the reorganization energy (λ), a critical parameter that quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energy values are desirable for efficient charge transport, as they indicate smaller structural changes between the neutral and ionized states, thus facilitating faster charge hopping between adjacent molecules. Density Functional Theory (DFT) has emerged as a powerful computational tool for the theoretical determination of reorganization energies in organic semiconductors. icm.edu.plresearchgate.net

The total reorganization energy is comprised of two components: the internal reorganization energy (λi), which arises from the relaxation of the molecular geometry, and the external reorganization energy (λo), which is associated with the polarization of the surrounding medium. For intramolecular charge transport, the internal reorganization energy is the dominant factor and can be calculated by considering the energies of the neutral and charged species in their respective optimized geometries.

The calculation of λi involves four key energy points on the potential energy surfaces of the neutral and charged states:

E0(g0): The energy of the neutral molecule in its optimized ground-state geometry.

E+(g+): The energy of the cation radical (for hole transport) in its optimized geometry.

E0(g+): The energy of the neutral molecule at the optimized geometry of the cation radical.

E+(g0): The energy of the cation radical at the optimized geometry of the neutral molecule.

The hole reorganization energy (λh) and electron reorganization energy (λe) can then be calculated using the following equations:

λh = [E+(g0) - E+(g+)] + [E0(g+) - E0(g0)] λe = [E-(g0) - E-(g-)] + [E0(g-) - E0(g0)]

While specific DFT calculations for the reorganization energy of this compound are not extensively reported in the provided literature, studies on structurally related carbazole derivatives provide valuable insights. For instance, DFT calculations on carbazole (Cz) and its benzo-fused isomers have shown that molecular structure significantly influences reorganization energy. icm.edu.pl For carbazole, the calculated hole reorganization energy (λh) is 0.27 eV, while the electron reorganization energy (λe) is 0.10 eV. icm.edu.pl Interestingly, extending the π-conjugation through benzo-fusion does not necessarily increase the reorganization energy; benzo(b)carbazole exhibits a low λh of 0.18 eV and λe of 0.11 eV. icm.edu.pl

Furthermore, theoretical simulations on donor-acceptor type molecules incorporating a 3,9'-bicarbazole moiety have demonstrated the impact of molecular architecture on reorganization energies. For example, in a study of 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9'-bicarbazole (o-TrzDCz), the calculated reorganization energies for the transition between the ground state (S0) and the first singlet excited state (S1) were found to be very small, which is beneficial for the photophysical processes in thermally activated delayed fluorescence (TADF). researchgate.net Specifically, the reorganization energies for the intersystem crossing (ISC) and reverse intersystem crossing (RISC) processes in a related ortho-substituted bicarbazole-triazine derivative were calculated to be as low as 0.06 eV and 0.04 eV, respectively. researchgate.net These findings suggest that the rigid and extended π-system of the bicarbazole unit, including this compound, is conducive to low reorganization energies, making it a promising candidate for efficient charge transport materials.

| Compound | Hole Reorganization Energy (λh) [eV] | Electron Reorganization Energy (λe) [eV] |

| Carbazole (Cz) | 0.27 icm.edu.pl | 0.10 icm.edu.pl |

| Benzo(b)carbazole (BbCz) | 0.18 icm.edu.pl | 0.11 icm.edu.pl |

| o-TrzDCz (ISC/RISC) | 0.06 / 0.04 researchgate.net | - |

Theoretical Prediction of Optoelectronic Properties and Device Performance

Theoretical and computational methods, particularly DFT and time-dependent DFT (TD-DFT), are invaluable for predicting the optoelectronic properties of new organic materials and for simulating their performance in electronic devices such as Organic Light-Emitting Diodes (OLEDs). researchgate.net These predictions can guide the rational design of molecules with desired characteristics, such as high quantum efficiency, color purity, and operational stability.

For this compound, its electronic and photophysical properties can be inferred from computational studies on closely related bicarbazole derivatives. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the charge injection/transport capabilities and the emission properties of a material. In donor-acceptor molecules containing a 3,9'-bicarbazole donor unit, the HOMO is typically localized on the electron-rich bicarbazole moiety, while the LUMO resides on the electron-accepting unit. researchgate.net For instance, in a series of bicarbazole-triazine isomers, the calculated HOMO energy levels were in the range of -5.46 eV to -5.52 eV, and the LUMO energy levels were around -1.85 eV to -1.98 eV. researchgate.net This separation of frontier orbitals is characteristic of charge-transfer excited states, which are fundamental to the operation of TADF emitters.

The energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a key parameter for TADF materials. A small ΔEST allows for efficient reverse intersystem crossing from the T1 to the S1 state, thereby harvesting triplet excitons for light emission and enhancing the internal quantum efficiency of OLEDs. Theoretical calculations for bicarbazole-based TADF emitters have shown that the molecular geometry and the linkage between the donor and acceptor units significantly influence the ΔEST.

The performance of this compound and its derivatives in OLEDs has been suggested by studies on similar compounds used as hosts in phosphorescent and TADF devices. For example, a derivative of 9-phenyl-9H-3,9′-bicarbazole, when used as part of an exciplex-forming co-host system in a phosphorescent OLED, contributed to achieving a very high current efficiency of 105.1 cd/A and an extremely long device lifetime of 739 hours (t95). nih.gov This highlights the potential of the bicarbazole core to facilitate efficient charge transport and exciton formation.

Furthermore, derivatives of 9-phenyl-9H,9'H-3,3'-bicarbazole have been utilized as host materials for blue TADF-OLEDs, resulting in devices with an outstanding external quantum efficiency (EQE) of up to 32.1%. researchgate.net The rigid and bulky nature of the bicarbazole unit can help in suppressing non-radiative decay pathways and improving the photoluminescence quantum yield (PLQY) of the emitter, which in turn boosts the device efficiency. researchgate.net Theoretical studies on such systems help to understand the energy transfer mechanisms between the host and the guest emitter, as well as the charge balance within the device, which are critical factors for achieving high performance. redalyc.org

| Compound/System | Predicted/Observed Property | Value |

| Bicarbazole-Triazine Isomers | Calculated HOMO Energy researchgate.net | -5.46 to -5.52 eV |

| Bicarbazole-Triazine Isomers | Calculated LUMO Energy researchgate.net | -1.85 to -1.98 eV |

| Phosphorescent OLED with 9-phenyl-9H-3,9′-bicarbazole derivative host | Current Efficiency nih.gov | 105.1 cd/A |

| Phosphorescent OLED with 9-phenyl-9H-3,9′-bicarbazole derivative host | Device Lifetime (t95) nih.gov | 739 hours |

| Blue TADF-OLED with 9-phenyl-9H,9'H-3,3'-bicarbazole derivative host | External Quantum Efficiency (EQE) researchgate.net | up to 32.1% |

Optoelectronic and Charge Transport Properties of 9 Phenyl 2,3 Bicarbazole

Photophysical Behavior of 9-Phenyl-2,3'-bicarbazole

The photophysical properties of bicarbazole derivatives are of significant interest for their use as host materials in high-efficiency OLEDs. The behavior of these molecules upon absorption of light, including their fluorescence efficiency, excited-state dynamics, and ability to facilitate thermally activated delayed fluorescence, is critical to device performance.

The photoluminescence quantum yield (PLQY) is a critical measure of a material's emission efficiency, representing the ratio of photons emitted to photons absorbed. For host materials in OLEDs, a high PLQY is desirable. In donor-acceptor type molecules designed for thermally activated delayed fluorescence, PLQY values can be exceptionally high, often approaching unity (100%). For instance, materials incorporating carbazole-based donors have demonstrated excellent PLQYs, with some reaching 99% chemrxiv.org. The efficiency is influenced by the molecular structure, rigidity, and the surrounding environment. While specific PLQY data for the 2,3'-isomer is not extensively documented, related bicarbazole compounds are known for their strong fluorescence. The quantum yield can, however, be sensitive to the solvent environment due to charge-transfer characteristics in the excited state kobe-u.ac.jp.

Table 1: Photophysical Properties of Related Carbazole (B46965) Derivatives Note: Data for closely related compounds are used to infer properties of this compound.

| Compound | Photoluminescence Quantum Yield (PLQY) | Singlet-Triplet Energy Gap (ΔEST) | Primary Application |

|---|---|---|---|

| CzT (bicarbazole-triazine derivative) | Not specified, but device EQE was 6% | Not specified, but Triplet Energy was 2.67 eV | TADF Emitter tandfonline.com |

| DMAC-TRZ (Acridine-triazine derivative) | 0.83 | 0.05 eV | Green TADF Emitter tandfonline.com |

| CCO-1 (Carbazole-benzoyl derivative) | ~99% | Small (calculated kRISC of 2.46 × 106 s−1) | Blue Delayed Fluorescence chemrxiv.org |

Exciplexes, or excited-state complexes, form between an electron donor and an electron acceptor molecule when one is in an excited state. This phenomenon is crucial in the design of some OLEDs, particularly those utilizing thermally activated delayed fluorescence. Carbazole and its derivatives, including bicarbazoles, are excellent electron donors and readily form exciplexes with suitable electron-accepting materials nih.govresearchgate.net.

The mechanism involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (the bicarbazole) to the lowest unoccupied molecular orbital (LUMO) of the acceptor upon photoexcitation. This creates a transient, bound excited state with significant charge-transfer character nih.gov. The emission from this exciplex is typically red-shifted compared to the emission of the individual molecules. In systems where the donor and acceptor are covalently bonded, this process is referred to as intramolecular charge transfer nih.gov. The formation of exciplexes can lead to TADF if the energy gap between the singlet and triplet charge-transfer states is sufficiently small researchgate.netacs.org.

The emission properties of bicarbazole derivatives can vary significantly between the solution and solid states. In dilute solutions, molecules are isolated, and their emission spectra are characteristic of individual molecules, though they can be influenced by solvent polarity, a phenomenon known as solvatochromism kobe-u.ac.jp. Chiral bicarbazole emitters in a weakly polar solvent like toluene, for example, exhibit structured luminescence spectra between 400 and 500 nm rsc.org.

In the solid state, intermolecular interactions become significant. These interactions can lead to the formation of aggregates or excimers (excited-state dimers), which often results in broader, red-shifted emission spectra compared to the solution phase acs.org. The morphology of the thin film—whether amorphous or crystalline—also plays a critical role. For OLED applications, stable amorphous films are generally preferred to ensure uniform and reliable device performance. Bicarbazole derivatives often exhibit high glass transition temperatures, which contributes to the morphological stability of the films researchgate.netspiedigitallibrary.org.

TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling internal quantum efficiencies in OLEDs to approach 100% nih.gov. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST) daneshyari.com. When ΔE_ST is small enough to be overcome by thermal energy, triplet excitons can be converted back to singlet excitons through a process called reverse intersystem crossing (rISC), which then decay radiatively, producing delayed fluorescence nih.govdaneshyari.com.

Bicarbazole units are effective components in TADF molecules, typically serving as the electron-donating moiety. The spatial separation of the HOMO (on the donor) and LUMO (on an acceptor) within the molecule is a key design strategy to minimize ΔE_ST tandfonline.com. While 3,3'-bicarbazole itself has a relatively small ΔE_ST of 0.46 eV, this can be further reduced by linking it to a suitable electron-accepting unit rsc.org. The integration of a 9-phenyl-3,9′-bicarbazole unit as a host for TADF emitters has been shown to yield high external quantum efficiencies in OLEDs, demonstrating its suitability for facilitating efficient TADF processes rsc.org.

Charge Carrier Generation and Transport Mechanisms

The efficiency of an OLED is not only dependent on its light-emitting properties but also on its ability to transport electrical charges (holes and electrons) effectively. Balanced charge transport is essential for ensuring that charge recombination occurs within the emissive layer, maximizing light output.

Carbazole-based materials are renowned for their excellent hole-transporting properties rsc.org. This is attributed to the electron-rich nature of the carbazole nitrogen atom, which facilitates the stable accommodation and transport of positive charge carriers (holes). The HOMO energy level of a material is a key indicator of its ability to inject and transport holes. For efficient hole injection from a standard anode like indium tin oxide (ITO), the HOMO level should be well-aligned, typically in the range of -5.0 to -5.5 eV.

In this compound, the two carbazole moieties create an extended π-conjugated system that serves as a pathway for hole hopping. The phenyl group at the nitrogen position can influence the HOMO energy level and the molecule's thermal stability researchgate.net. The linkage between the carbazole units (e.g., 2,3' vs. 3,3') affects the degree of π-conjugation and the dihedral angle between the units, which in turn modulates the charge transport properties rsc.org. Derivatives of bicarbazole have been synthesized and successfully used as hole-transporting layers (HTLs) in OLEDs, sometimes showing higher luminance efficiency than commercial standard materials researchgate.netepa.gov.

Table 2: Charge Transport Properties of Related Bicarbazole Materials Note: Data for closely related compounds are used to infer properties of this compound.

| Compound/Derivative | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Key Characteristic |

|---|---|---|---|

| Phenyl-substituted carbazoles | -5.45 to -6.03 | Not specified | HOMO level is tunable by substitution researchgate.net |

| BCz-Si (bicarbazole-silyl derivative) | -5.62 | -2.3 | Used as a host in blue PhOLEDs sigmaaldrich.com |

| CCO-1 (Carbazole-benzoyl derivative) | -5.43 | -2.71 | Bipolar transport behavior chemrxiv.org |

| P-Cvz-3 (Diphenyl-bicarbazole derivative) | Not specified | Not specified | Higher luminance efficiency than NPB epa.gov |

Electron and Hole Mobility Studies

The efficiency of organic light-emitting diodes (OLEDs) and other organic electronic devices is intrinsically linked to the charge carrier mobility of the materials used. For this compound, which is often utilized as a hole-transporting or host material, the mobility of both electrons and holes is a critical parameter.

While specific quantitative data for the electron and hole mobility of this compound is not extensively documented in publicly available research, the broader class of phenyl-bicarbazole derivatives is recognized for its effective hole transport capabilities nbinno.com. The carbazole units inherently possess good hole mobility, a property that is generally retained and can be modulated by the specific isomeric linkage and substituent groups researchgate.net.

Theoretical studies and experimental data on closely related isomers can provide valuable insights. For instance, the regioisomeric bicarbazole derivative, 9,9'-diphenyl-3,3'-bicarbazole, has been studied, and its charge transport properties have been characterized. While direct numerical values for this compound are not available, the general consensus points towards carbazole-based materials being predominantly hole-transporting. The electron mobility in such materials is typically lower than the hole mobility, which can influence the charge balance within an optoelectronic device.

To provide a comparative perspective, the hole mobility of a related bicarbazole isomer is presented in the table below.

Table 1: Hole Mobility of a Regioisomeric Bicarbazole Compound

| Compound | Hole Mobility (cm²/Vs) | Measurement Technique |

|---|---|---|

| 9,9'-diphenyl-3,3'-bicarbazole | 8.5 x 10⁻³ | Time-of-Flight (TOF) |

Note: Data for this compound is not available. The value presented is for a closely related isomer to provide context.

Influence of Molecular Architecture on Charge Mobility

In the case of this compound, the 2,3'-linkage results in a twisted conformation between the two carbazole moieties. This twisting can disrupt the π-conjugation to some extent compared to a more planar isomer like the 3,3'-linked counterpart. This disruption can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the intermolecular orbital overlap, which are critical for charge hopping between adjacent molecules in a thin film.

The phenyl group at the 9-position of one of the carbazole units also introduces steric hindrance, further influencing the molecular packing in the solid state. This can prevent close π-π stacking, which is a key mechanism for efficient charge transport in many organic semiconductors. However, this steric hindrance can also be advantageous, as it can lead to the formation of stable amorphous films with high glass transition temperatures, a desirable property for the longevity of OLED devices rsc.org.

Studies on regioisomeric bicarbazoles have shown that different linkage positions (e.g., 2,2'-, 3,3'-, and 4,4'-) lead to significant variations in charge mobility. For instance, the more planar 3,3'-bicarbazole derivatives have been reported to exhibit higher hole mobilities compared to more twisted isomers. This highlights the delicate balance between achieving a high degree of π-conjugation for efficient intramolecular charge delocalization and controlling intermolecular packing for efficient intermolecular charge transfer.

Electroluminescence Properties and Exciton Management

The electroluminescence (EL) of this compound and its derivatives is a key aspect of their application in OLEDs. When used as a host material, its primary role is to facilitate the transport of charge carriers to the emissive dopant molecules and to confine the excitons (electron-hole pairs) on these dopants, allowing for efficient light emission.

The high triplet energy of carbazole-based materials makes them particularly suitable as hosts for phosphorescent emitters, which can harvest both singlet and triplet excitons and thus achieve high internal quantum efficiencies. While specific EL spectra for this compound are not readily found, research on related phenyl-bicarbazole compounds provides insights into their performance. For instance, OLEDs utilizing 9-(3-((1s,3s)-adamantan-1-yl)phenyl)-9H-3,9′-bicarbazole, a derivative of 9-phenyl-3,9'-bicarbazole, as a host for a thermally activated delayed fluorescence (TADF) emitter have demonstrated high external quantum efficiencies, exceeding 13% rsc.org. Another study on bicarbazole-bipyridine bipolar host materials, which incorporate a 9-phenyl-9H-3,9'-bicarbazole unit, reported high external quantum efficiencies and power efficiencies in sky-blue phosphorescent OLEDs rsc.org.

Effective exciton management is crucial for maximizing the efficiency and stability of OLEDs. This involves several strategies:

Triplet Energy Confinement: The host material must have a triplet energy level higher than that of the phosphorescent or TADF dopant to prevent back energy transfer from the dopant to the host.

Charge Balance: Balanced injection and transport of electrons and holes are necessary to ensure that the recombination zone is located within the emissive layer and to prevent an excess of one type of charge carrier, which can lead to quenching processes.

Exciton Distribution: The molecular design of the host and the device architecture can influence the distribution of excitons within the emissive layer, which can affect the efficiency roll-off at high brightness.

The molecular structure of this compound, with its bulky and rigid nature, can contribute to forming a stable host matrix that effectively separates the emissive guest molecules, thereby reducing concentration quenching and triplet-triplet annihilation.

Interfacial Charge Transfer Phenomena in Heterostructures

In multilayer organic electronic devices, the interfaces between different organic materials play a critical role in device performance. Interfacial charge transfer phenomena, including charge injection from electrodes and charge transfer between adjacent organic layers, are governed by the energy level alignment of the materials in the heterostructure.

For this compound, its HOMO and LUMO energy levels determine its ability to accept holes from an adjacent hole-transporting layer and to block electrons from an electron-transporting layer when used as a host material. The efficiency of charge injection from an anode into a layer of this compound will depend on the work function of the anode and the HOMO level of the bicarbazole.

While specific studies on the interfacial charge transfer dynamics in heterostructures containing this compound are scarce, general principles of organic semiconductor heterojunctions apply. The formation of an interfacial dipole can occur due to charge transfer across the interface, which can alter the effective energy barriers for charge injection and transport. Understanding and controlling these interfacial phenomena are crucial for optimizing the performance of devices that incorporate this compound. The chemical and electronic structure of the interface can be complex and may involve charge transfer states, also known as excitons, which can influence the optoelectronic properties of the device.

Structure Property Relationships and Molecular Engineering of 9 Phenyl 2,3 Bicarbazole Derivatives

Impact of Phenyl Substitution at the 9-Position on Electronic Properties

The introduction of an aryl group, such as phenyl, at the 9-position (the nitrogen atom) of the carbazole (B46965) unit significantly modifies the electronic landscape of the molecule. This substitution is a key strategy in molecular engineering to fine-tune the energy levels for specific applications, such as in Organic Light-Emitting Diodes (OLEDs).

Arylation at the 9-position of carbazole is known to shift the highest occupied molecular orbital (HOMO) level to a lower energy (a higher ionization potential). nankai.edu.cn This stabilization of the HOMO level is crucial for creating materials with a wider range of band gaps when paired with suitable acceptor groups. nankai.edu.cn For instance, replacing alkyl groups at the 9-position with aryl groups is a general strategy to lower the HOMO energy level. acs.org

In the context of bicarbazoles, this effect is well-documented. The compound 9,9′-Diphenyl-9H,9′H-3,3′-bicarbazole (BCzPh), an isomer of the widely used 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), demonstrates the impact of this substitution. mdpi.com BCzPh exhibits a higher glass transition temperature than CBP, indicating enhanced thermal stability, a desirable trait for device longevity. mdpi.com The phenyl groups contribute to a less flexible molecular structure compared to diphenylamino groups, which influences the material's ability to form a stable glassy state. rsc.org This modification is instrumental in designing host materials for phosphorescent OLEDs. mdpi.com

The table below summarizes the properties of a phenyl-substituted bicarbazole compared to a related compound.

| Compound | Substitution at 9-Position | Glass Transition Temp (Tg) | Key Electronic Feature |

|---|---|---|---|

| BCzPh (9,9'-Diphenyl-3,3'-bicarbazole) | Phenyl | Higher than CBP | Lower HOMO energy level |

| CBP | Carbazolyl-biphenyl | Lower than BCzPh | - |

Effects of Linkage Position (2,3'- vs. 3,3'-bicarbazole) on Photophysics and Charge Transport

A systematic investigation of regioisomeric bicarbazoles, where two carbazole units are symmetrically linked via different C–C bonds (e.g., 2,2'-, 3,3'-, and 4,4'-), reveals that these architectures provide a versatile platform for optimizing charge transport and triplet energy levels. rsc.org The 3,3'-bicarbazole linkage, for example, is noted for its high triplet energy (ET = 2.8 eV), making it a promising candidate for phosphorescent OLED applications. rsc.org

Different linkage styles between a bicarbazole unit and an electron-transporting group also demonstrate this principle. For example, linking a 9H-3,9′-bicarbazole (BCz) unit to a cyanopyridine (CNPy) group at the ortho-position results in a non-planar conformation, a high triplet energy of 3.05 eV, and more balanced charge transport compared to a meta-position linkage. rsc.org This highlights that the linkage position strongly influences molecular conformation, triplet energy, and charge-transporting abilities. rsc.org

In a direct comparison of unipolar symmetric bicarbazole regioisomers, 2,2'- and 4,4'-linked bicarbazoles were found to achieve higher external quantum efficiencies (EQEs) of 23.4% and 23.9%, respectively, in green phosphorescent OLEDs, outperforming other isomers. rsc.org These findings underscore the critical role of regioisomerism in tailoring material properties for next-generation OLEDs. rsc.org

| Linkage Position | Key Property | Example Compound | Performance Metric |

|---|---|---|---|

| 3,3' | High Triplet Energy (2.8 eV) | 3,3'-Bicarbazole | Promising for PhOLEDs rsc.org |

| 2,2' | Superior Carrier Balance | 2,2'-BCzPh | Max EQE: 23.4% rsc.org |

| 4,4' | Superior Carrier Balance | 4,4'-BCzPh | Max EQE: 23.9% rsc.org |

| ortho (BCz to CNPy) | High Triplet Energy (3.05 eV) | o-CNPyBCz | Max EQE: 22.6% (Green PhOLED) rsc.org |

Influence of Peripheral Substituents on Molecular Conformation and Electronic States

Attaching various substituent groups to the periphery of the bicarbazole core is a powerful method for modulating its properties. These substituents can induce steric hindrance, which alters the molecular conformation (e.g., the twist angle between the carbazole units), and exert electronic effects (inductive or resonance), which shift the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.govrsc.org

The introduction of bulky groups can influence charge carrier mobility, molecular ionization energy, and electron affinity. researchgate.net For instance, in 3,3'-bicarbazole derivatives, introducing (2,2-diphenylhydrazono)methyl substituents at the 6,6'-positions and 4-ethoxyphenyl groups at the 9,9'-positions resulted in materials with ionization levels ranging from -5.19 to -5.13 eV and electron affinity levels from -2.44 to -2.38 eV. spiedigitallibrary.org The introduction of both electron-donating and electron-accepting moieties into the 3,3′-bicarbazole structure can lead to balanced charge transport, with both electron and hole drift mobilities reaching approximately 1x10⁻⁵ cm²/V·s. spiedigitallibrary.org

The nature of the substituent dictates the electronic effect. Phenyl and thiophenyl substitutions on carbazole can lower the HOMO energy level, while bromo and pyridyl groups can increase it, allowing for the tuning of HOMO energies over a range (e.g., from -5.45 to -6.03 eV). researchgate.net This modulation is critical for aligning the energy levels of different layers within an electronic device to ensure efficient charge injection and transport. researchgate.net Furthermore, non-covalent interactions between substituents, such as cofacial fluoroarene-arene interactions, can control the conformation of the molecule's backbone, interrupting intramolecular conjugation and preventing chromophore aggregation in the solid state. nih.gov

Molecular Design Strategies for Tuning Energy Levels and Photophysical Response

The rational design of bicarbazole derivatives for optoelectronic applications hinges on precise control over their energy levels and photophysical properties. A primary strategy involves creating donor-acceptor (D-A) structures to achieve desired emission colors and high efficiencies. nih.gov A crucial requirement for advanced emitters, such as those exhibiting thermally activated delayed fluorescence (TADF), is to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov This is accomplished by designing molecules where the HOMO and LUMO are spatially separated, for example, by localizing the HOMO on an electron-donating bicarbazole unit and the LUMO on an electron-accepting moiety. nih.gov

Twisted D-A architectures are particularly effective. By connecting bicarbazole (donor) with units like benzophenone (acceptor), a twisted configuration can be induced, which helps to separate the HOMO and LUMO and reduce ΔEST. nih.govmdpi.com

Other strategies include:

Varying Linkage: As discussed previously, changing the connection points between donor and acceptor units can significantly alter triplet energies and charge transport balance. rsc.org

Peripheral Functionalization: Attaching electron-donating or electron-withdrawing groups to the bicarbazole core allows for fine-tuning of the HOMO and LUMO levels. acs.orgresearchgate.net

Bifunctional Materials: Designing molecules that can act as both emitters and host materials is an emerging strategy. Bicarbazole-benzophenone D-A-D derivatives have been synthesized that possess wide bandgaps and high photoluminescence quantum yields, enabling them to be used as blue emitters in one device configuration and as a host for a phosphorescent dopant in another. mdpi.com

Core Modification and Extended Conjugation Pathways in Bicarbazole Frameworks

Beyond peripheral substitution, modifying the core bicarbazole structure itself or incorporating it into larger, extended π-systems opens up new avenues for material design. Extending the conjugation pathway generally leads to a red-shift in absorption and emission spectra and can influence charge transport properties.

One approach is to create multi-bicarbazole structures. A series of materials functionalized with multiple 3,3′-bicarbazole (mCP) subunits attached to a central silicon atom has been developed. acs.orgnih.gov These molecules (e.g., SimCPx) have wide bandgaps and high triplet energies because the silicon atom provides an indirect linkage between the mCP subunits. acs.orgnih.gov Increasing the number of mCP units from two to four was shown to improve bipolar charge transport characteristics, leading to enhanced performance in solution-processed blue phosphorescent OLEDs. acs.orgnih.gov

Another advanced strategy is the incorporation of bicarbazole units into covalent organic frameworks (COFs). rsc.orgnsysu.edu.tw COFs are crystalline, porous polymers with well-defined, periodic structures. By using bicarbazole derivatives as building blocks, two-dimensional conjugated COFs can be synthesized. rsc.org These frameworks exhibit high thermal stability and large π-conjugated systems, making them suitable for applications in electronics. rsc.orgrsc.org For example, a COF created from bicarbazole and tetraphenylethylene units has been used as an interlayer in perovskite solar cells, where it promoted interfacial charge dynamics and improved device performance. nsysu.edu.tw

The table below lists the chemical compounds mentioned in this article.

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| BCzPh | 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole |

| CBP | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl |

| BCz | 9H-3,9'-Bicarbazole |

| CNPy | Cyanopyridine |

| o-CNPyBCz | 6-(9H-[3,9'-bicarbazol]-9-yl)nicotinonitrile |

| mCP | 1,3-Bis(9-carbazolyl)benzene |

| SimCPx | 3,3'-Bicarbazole-functionalized tetraphenylsilane derivatives |

Advanced Research Applications of 9 Phenyl 2,3 Bicarbazole in Functional Devices and Systems

Organic Photovoltaic Cells (OPVs) and Organic Solar Cells (OSCs)

Electron Accepting and Hole Donating Properties in Photovoltaics

Research into related compounds demonstrates the potential of this chemical class. For instance, various N,N′-bicarbazole-based molecules have been developed as dopant-free HTMs for perovskite solar cells (PSCs), which are crucial for creating stable and efficient devices. nih.gov Modifications to the 9-phenyl-9H-carbazole core, such as adding phenyl or thiophenyl groups, have been shown to tune the highest occupied molecular orbital (HOMO) energy levels, making them more compatible with the valence bands of perovskite materials. researchgate.net Studies on other bicarbazole isomers, such as those based on a 9,9'-bicarbazole (B186256) core, have also yielded efficient HTMs for PSCs. epfl.ch These materials facilitate the efficient movement of "holes" (positive charges) generated by light absorption, a critical function for device performance.

Fluorescent Sensor Development

Currently, there is a lack of specific research detailing the use of 9-Phenyl-2,3'-bicarbazole in the development of fluorescent sensors. The design of such sensors often relies on molecules that exhibit changes in their fluorescence properties (e.g., intensity or wavelength) upon interaction with a specific analyte.

The broader family of carbazole (B46965) derivatives has been successfully employed in this field. For example, 3-amino-9-ethylcarbazole (B89807) has been covalently immobilized using silver nanoparticles to create a fluorescent sensor for the detection of rutin. nih.gov The general principle involves a host molecule (the sensor) that can selectively bind to a guest molecule (the analyte), triggering a measurable optical response. Despite the inherent fluorescence of many carbazole compounds, specific studies that functionalize and apply this compound for analyte detection are not present in the available scientific literature.

Bioimaging Research Applications

No specific research findings detailing the application of this compound in bioimaging have been identified. Bioimaging probes are fluorescent molecules designed to target specific structures or environments within biological systems, such as cells or tissues, allowing for visualization via fluorescence microscopy. Key requirements for these probes include high fluorescence quantum yield, photostability, low toxicity, and often, specific targeting capabilities. While carbazole-based fluorophores are utilized in various optical applications, the adaptation and evaluation of this compound for bioimaging purposes is not documented.

Polymeric Memory Materials Research

The direct incorporation of this compound into polymeric memory materials is not a subject of available research reports. However, the carbazole moiety is a well-established functional unit in materials designed for resistive memory devices (memristors).

For example, polymers containing carbazole side chains, such as poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), have demonstrated rewriteable flash memory behavior. rsc.orgresearchgate.net In these systems, thin films of the polymer, when placed between electrodes, can be switched between high-resistance and low-resistance states by applying a voltage. This switching is attributed to charge trapping and detrapping in localized states associated with the carbazole heterocycles. rsc.orgresearchgate.net Another study utilized a different derivative, 3,6-di(tpy)-9-phenylcarbazole, to create memristors that mimic the behavior of neurological synapses. nih.gov

These examples confirm the suitability of the carbazole unit for charge transport and storage in memory applications. However, research specifically synthesizing polymers from or incorporating this compound for this purpose has not been reported.

Future Research Directions and Prospects for 9 Phenyl 2,3 Bicarbazole

Development of Novel Synthetic Routes with Enhanced Control

The synthesis of bicarbazole derivatives is a cornerstone for their application in various technologies. While methods like oxidative coupling reactions using reagents such as FeCl3 have proven effective for synthesizing some bicarbazole compounds, future research will need to focus on developing more controlled and versatile synthetic strategies. chemicalbook.com The goal is to achieve precise control over regioselectivity, which is crucial for tuning the electronic and photophysical properties of the final material.

Future synthetic endeavors could explore advanced catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to enable the construction of complex bicarbazole structures with a high degree of precision. Additionally, the development of "green" synthetic methods, utilizing more environmentally benign reagents and reaction conditions, is a critical area of future research. This includes exploring microwave-assisted synthesis, ultrasound, and mechanochemical reactions, which have shown promise in reducing reaction times and improving yields for other heterocyclic compounds.

| Synthetic Method | Potential Advantages | Research Focus |

| Advanced Cross-Coupling | High regioselectivity, functional group tolerance | Development of novel catalysts, optimization of reaction conditions |

| Direct C-H Arylation | Atom economy, reduced waste | Catalyst design for selective C-H activation |

| Green Chemistry Approaches | Reduced environmental impact, shorter reaction times | Microwave-assisted synthesis, mechanochemistry, reactions in deep eutectic solvents |

Advanced Spectroscopic Techniques for Real-Time Mechanism Elucidation

A deeper understanding of the photophysical processes and reaction mechanisms in 9-Phenyl-2,3'-bicarbazole is essential for designing next-generation materials. While steady-state spectroscopic techniques provide valuable information, future research should leverage advanced time-resolved spectroscopic methods to probe the dynamics of excited states in real-time.

Transient absorption spectroscopy, for instance, can provide invaluable insights into the decay processes of excited states and help to identify and characterize transient species. chemrxiv.org The application of techniques like femtosecond stimulated Raman spectroscopy (FSRS) could offer detailed vibrational information about molecules in their excited states, providing a more complete picture of the photophysical processes at play. Furthermore, advanced NMR techniques can be employed to elucidate the complex structures of new bicarbazole derivatives and their interactions with other molecules in composite materials. nih.gov

| Spectroscopic Technique | Information Gained | Future Research Application |

| Transient Absorption Spectroscopy | Excited-state dynamics, identification of transient species | Elucidating the mechanisms of charge transfer and energy transfer |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Vibrational structure of excited states | Understanding photophysical processes with high temporal and spectral resolution |

| Advanced NMR Spectroscopy | Detailed molecular structure and intermolecular interactions | Characterization of novel bicarbazole derivatives and their composites |

Integration with Emerging Photonic and Electronic Architectures

Bicarbazole derivatives have already demonstrated significant promise in organic light-emitting diodes (OLEDs), where they can function as host materials or charge transport layers. chemicalbook.comguidechem.com Future research should focus on integrating this compound and its derivatives into more advanced and emerging photonic and electronic architectures.

This includes the development of materials for thermally activated delayed fluorescence (TADF) OLEDs, which can achieve near-100% internal quantum efficiency. The design of bicarbazole-based molecules with small singlet-triplet energy gaps is a key research direction in this area. researchgate.net Furthermore, the high charge carrier mobility of some bicarbazole derivatives makes them attractive candidates for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). guidechem.com Research into the structure-property relationships that govern charge transport in these materials will be crucial for optimizing their performance in these devices.

| Device Application | Role of Bicarbazole Derivative | Key Research Objective |

| TADF OLEDs | Host material, TADF emitter | Design of molecules with small singlet-triplet energy gaps |

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Enhancement of charge carrier mobility and device stability |

| Organic Photovoltaics (OPVs) | Donor or acceptor material | Optimization of energy levels and morphology for efficient charge separation |

Machine Learning and AI-Driven Materials Discovery for Bicarbazole Systems

The traditional trial-and-error approach to materials discovery is often time-consuming and expensive. nih.gov Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling the rapid screening of virtual compounds and the prediction of their properties. arxiv.orgresearchgate.net Future research on bicarbazole systems should increasingly incorporate these computational tools.

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing materials data to propose novel bicarbazole structures with desired properties. arxiv.org Bayesian optimization can then be used to guide the synthesis and testing of the most promising candidates, creating a closed-loop system for accelerated materials discovery. arxiv.orgcecam.org Furthermore, AI can be used to analyze large datasets from high-throughput experiments, identifying subtle structure-property relationships that may not be apparent through traditional analysis.

| AI/ML Technique | Application in Bicarbazole Research | Potential Impact |

| Generative Models (VAEs, GANs) | Proposing novel bicarbazole structures with target properties | Accelerated discovery of new high-performance materials |

| Bayesian Optimization | Guiding experimental synthesis and characterization | More efficient use of resources and faster optimization of material properties |

| High-Throughput Screening Analysis | Identifying structure-property relationships from large datasets | Deeper understanding of the factors that govern material performance |

Exploration of New Application Domains Beyond Current Scope

While the primary focus of research on bicarbazole derivatives has been in the area of organic electronics, their unique properties suggest potential for a much broader range of applications. Future research should explore these new and exciting domains.

For instance, the strong fluorescence of many carbazole (B46965) derivatives makes them potential candidates for use as fluorescent probes in biological imaging and sensing applications. Their electrochemical properties could also be exploited in the development of new electrocatalysts or redox-active materials for energy storage. Furthermore, the biological activity of some carbazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents suggests that this compound and its analogues could be investigated for their potential in medicinal chemistry. mdpi.com The development of bicarbazole-based dyes for dye-sensitized solar cells (DSSCs) is another promising avenue for future research. rsc.org

| Application Domain | Potential Role of Bicarbazole Derivatives | Research Direction |

| Biomedical Imaging | Fluorescent probes for cellular imaging | Synthesis of water-soluble and biocompatible derivatives |

| Energy Storage | Redox-active materials for batteries and supercapacitors | Investigation of electrochemical stability and charge storage capacity |